Methyl 2-cyclohexyl-2-oxoacetate

Description

BenchChem offers high-quality Methyl 2-cyclohexyl-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyclohexyl-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

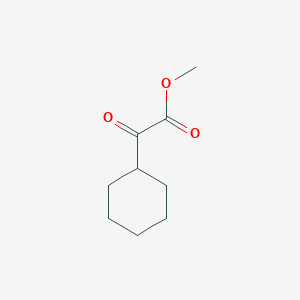

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyclohexyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBPQIPSSQUXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectroscopic Profile of Methyl 2-cyclohexyl-2-oxoacetate

[1]

Executive Summary

Methyl 2-cyclohexyl-2-oxoacetate (CAS: 62783-63-5 / 13258-59-8) is a pivotal

This guide provides a definitive reference for the identification of this compound, synthesizing experimental nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It establishes a self-validating analytical protocol for quality control and structural verification.

Structural & Synthetic Context

Understanding the synthesis is crucial for anticipating impurities (e.g., dicyclohexyl ketone or unreacted oxalate). The industrial standard for synthesis involves the nucleophilic attack of a Grignard reagent on a dialkyl oxalate.

Synthesis Workflow (Grignard Route)

The reaction between cyclohexylmagnesium bromide and dimethyl oxalate must be temperature-controlled (typically -78°C to -40°C) to prevent double addition, which would yield the tertiary alcohol.[1]

Figure 1: Selective synthesis pathway via Grignard addition to dimethyl oxalate.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The NMR profile is characterized by the distinct methoxy singlet and the shielding patterns of the cyclohexyl ring. The

H NMR Data (400 MHz, CDCl

)

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| Methyl Ester | 3.85 | Singlet (s) | 3H | - | Characteristic methoxy group attached to ester carbonyl.[1][2][3] |

| 3.00 – 3.07 | Multiplet (m) | 1H | - | Proton on the ring carbon directly attached to the ketone.[1] Deshielded by anisotropy of the C=O.[1] | |

| Ring ( | 1.84 – 1.94 | Multiplet (m) | 2H | - | Equatorial protons |

| Ring ( | 1.74 – 1.84 | Multiplet (m) | 2H | - | Ring methylene protons.[1] |

| Ring ( | 1.64 – 1.72 | Multiplet (m) | 1H | - | Distal ring proton.[1] |

| Ring (Axial) | 1.15 – 1.42 | Multiplet (m) | 5H | - | Overlapping axial protons shielded by the ring current.[1] |

C NMR Data (100 MHz, CDCl

)

-

Ketone Carbonyl (

): ~194.0 ppm (Distinctive low-field signal).[1] -

Ester Carbonyl (

): ~162.0 ppm.[1] -

Methoxy Carbon (

): ~52.8 ppm.[1] -

Cyclohexyl Methine (

): ~46.0 ppm.[1] -

Ring Carbons: ~29.0, 25.8, 25.4 ppm.

Analyst Note: The large chemical shift difference between the ketone (~194 ppm) and ester (~162 ppm) carbonyls is the primary confirmation of the

-keto ester motif. If only one carbonyl peak appears ~175 ppm, the sample has likely degraded to the simple ester or alcohol.

Infrared Spectroscopy (IR)

The IR spectrum is diagnostic due to the "twin carbonyl" signature.[1]

| Functional Group | Wavenumber (cm | Intensity | Description |

| Ester C=O | 1745 – 1755 | Strong | Typical ester carbonyl stretch.[1] |

| Ketone C=O | 1715 – 1725 | Strong | |

| C-H (Aliphatic) | 2930, 2855 | Medium | Cyclohexyl ring C-H asymmetric/symmetric stretches.[1] |

| C-O Stretch | 1200 – 1300 | Strong | Ester C-O-C stretching vibrations.[1] |

Mass Spectrometry (MS)

The fragmentation pattern is dominated by

Molecular Weight: 170.21 g/mol

Formula: C

Key Fragmentation Pathways (EI-MS)

-

-Cleavage (Alkoxy loss): Loss of the methoxy group (

-

Acylium Ion Formation: Cleavage between the cyclohexyl ring and the

-carbonyl generates the cyclohexylcarbonyl cation (m/z 111).[1] -

Cyclohexyl Cation: Cleavage of the ring-carbonyl bond often yields the stable cyclohexyl cation (m/z 83).[1]

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.[1]

Quality Control & Stability

-

Stability:

-keto esters are susceptible to hydration (gem-diol formation) and decarbonylation under thermal stress.[1] -

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Impurity Marker: The presence of a triplet at

3.6 ppm in

References

-

Synthesis and Photoredox Catalysis: Title: Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimeriz

-Ketoesters. Source: ACS Omega / PMC (2017).[1] Data Verification: Contains full -

Synthetic Methodology (Grignard)

-Lithioenamines by chlorine-lithium exchange: versatile acyl anion equivalents.[1] Source: Arkivoc (2002).[1][4] Data Verification: Describes the synthesis and characterization of cyclohexyl glyoxylate derivatives. URL:[Link][1] -

General Spectroscopic Reference: Title: Methyl 2-cyclohexyl-2-oxoacetate Compound Summary. Source: PubChem (National Library of Medicine).[1] URL:[Link][1]

Methyl 2-cyclohexyl-2-oxoacetate: Stability, Reactivity, and Synthetic Utility

Executive Summary

Methyl 2-cyclohexyl-2-oxoacetate (CAS: 14193-55-6 ), also known as Methyl cyclohexylglyoxylate , is a critical

This technical guide profiles the compound’s physicochemical stability, unique reactivity patterns driven by the adjacent carbonyl centers, and its pivotal role in enantioselective catalysis and drug development.

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | Methyl 2-cyclohexyl-2-oxoacetate |

| Common Names | Methyl cyclohexylglyoxylate; Cyclohexyl-oxo-acetic acid methyl ester |

| CAS Number | 14193-55-6 |

| Molecular Formula | |

| Molecular Weight | 170.21 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~105–110 °C at 15 mmHg (Predicted: ~235 °C at 760 mmHg) |

| Density | ~1.06 g/cm³ |

| Solubility | Soluble in MeOH, EtOH, THF, |

Stability Profile

Thermodynamic & Thermal Stability

Methyl 2-cyclohexyl-2-oxoacetate is thermally stable up to approximately 150°C under inert atmospheres. However, like many

Hydrolytic Stability

The compound exhibits a distinct "dual-carbonyl" activation, making the ester bond more labile than in simple aliphatic esters.

-

Neutral pH: Stable for months at 4°C.

-

Acidic pH: Slow hydrolysis to 2-cyclohexyl-2-oxoacetic acid (Cyclohexylglyoxylic acid).

-

Basic pH: Rapid saponification. The resulting

-keto acid is prone to oxidative decarboxylation in air.

Photostability

-Keto esters are chromophores that absorb in the near-UV region (Reactivity Profile

The reactivity of methyl 2-cyclohexyl-2-oxoacetate is defined by the electrophilic synergy between the ketone and ester carbonyls. The ketone carbonyl at the

Nucleophilic Addition (Grignard Chemistry)

This is the most industrially relevant reaction. The ketone carbonyl is the preferred site for nucleophilic attack by hard nucleophiles (Grignard reagents, organolithiums).

-

Reaction: Addition of Phenylmagnesium bromide (

).[1] -

Product: Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (Methyl phenylcyclohexylglycolate).

-

Significance: This is the key intermediate for Oxybutynin synthesis.

Enantioselective Reduction

The prochiral ketone center is an excellent substrate for asymmetric reduction to yield Methyl hexahydromandelate (Methyl 2-cyclohexyl-2-hydroxyacetate).

-

Biocatalytic: Saccharomyces cerevisiae or specific ketoreductases (KREDs) often yield high ee (>95%).

-

Chemocatalytic: Ru-BINAP or Rh-complexes catalyze asymmetric hydrogenation.

Condensation Reactions

The

Experimental Protocols

Synthesis of Methyl 2-cyclohexyl-2-oxoacetate

Method: Grignard Addition to Dimethyl Oxalate

Principle: A "reverse addition" strategy is critical. The Grignard reagent must be added to a large excess of dimethyl oxalate at low temperature to prevent double addition (which would yield the tertiary alcohol).

Protocol:

-

Setup: Flame-dried 3-neck flask,

atmosphere, mechanical stirrer. -

Reagent A (Electrophile): Dissolve Dimethyl oxalate (2.5 equiv, 29.5 g) in anhydrous THF (150 mL). Cool to -78°C (dry ice/acetone).

-

Reagent B (Nucleophile): Prepare Cyclohexylmagnesium bromide (1.0 equiv, 0.1 mol) in THF/Ether using standard Mg turnings protocol.

-

Addition: Cannulate Reagent B into Reagent A dropwise over 60 minutes. Maintain internal temp < -65°C.

-

Workup:

-

Quench with saturated

solution at low temp. -

Warm to RT and extract with

(3x). -

Wash combined organics with brine, dry over

.

-

-

Purification: Fractional distillation under reduced pressure. The excess dimethyl oxalate (solid) can often be removed by crystallization/filtration before distillation.

Synthesis of Oxybutynin Intermediate

Method: Addition of Phenyl Grignard

Protocol:

-

Dissolve Methyl 2-cyclohexyl-2-oxoacetate (17.0 g, 0.1 mol) in dry THF. Cool to 0°C.

-

Add Phenylmagnesium bromide (1.1 equiv, 3M in ether) dropwise over 30 mins.

-

Stir at 0°C for 2 hours.

-

Quench with dilute

. Extract with EtOAc.[2][3] -

Result: Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (Solid, recrystallize from hexane).

Visualized Pathways

Diagram 1: Reactivity & Synthesis Map

Caption: Synthesis of Methyl 2-cyclohexyl-2-oxoacetate via Grignard addition and its divergent transformation into pharmaceutical intermediates.

Diagram 2: Oxybutynin Synthesis Cascade

Caption: The critical role of the title compound in the industrial synthesis of Oxybutynin.

Safety & Handling (SDS Summary)

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Handling: Handle under inert gas (

/Ar) to prevent moisture absorption. Use chemical resistant gloves (Nitrile). -

Storage: Store in a cool (

), dry place. Keep container tightly closed to prevent hydrolysis.

References

-

Prepar

-Keto Esters via Grignard Reagents: -

Synthesis of Oxybutynin (Patent)

-

Title: Process for preparing oxybutynin (US Patent 3176019 / US 20110087042).[2]

- Source: Google P

- URL

-

-

Enantioselective Reduction of

-Keto Esters:- Title: Bioc

- Source: Journal of Molecular Catalysis B: Enzym

-

URL:[Link]

-

PubChem Compound Summary

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. US20110087042A1 - Crystalline oxybutynin and process for preparing the same - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methyl 2-cyclohexyl-2-oxoacetate | C9H14O3 | CID 11126698 - PubChem [pubchem.ncbi.nlm.nih.gov]

Enolization Behavior of Methyl 2-cyclohexyl-2-oxoacetate: A Technical Guide

Executive Summary

Methyl 2-cyclohexyl-2-oxoacetate (CAS: 62783-63-5) represents a distinct class of

While the thermodynamic equilibrium heavily favors the keto tautomer (>95% in

Molecular Architecture & Tautomeric Landscape

The Equilibrium

The enolization of methyl 2-cyclohexyl-2-oxoacetate involves the migration of the

Figure 1: Tautomeric equilibrium favoring the keto form due to the energetic cost of the exocyclic double bond.

Structural Determinants of Stability

-

Exocyclic Strain: The enol form requires the formation of a methylenecyclohexane-type motif (

). While exocyclic double bonds on six-membered rings are stable, they introduce -

Chelation Geometry: The enol form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl oxygen. However, in

-keto esters, this forms a 5-membered ring .-

Comparison:

-keto esters (e.g., ethyl acetoacetate) form highly stable 6-membered chelate rings. -

Result: The 5-membered ring is more strained and less effective at overcoming the loss of the strong

bond, keeping the enol content low.

-

Thermodynamics & Solvent Effects[1]

The enol content is strictly governed by the polarity of the solvent and the concentration of the substrate.

Solvent-Dependent Equilibrium (Estimated Values)

The following table summarizes the expected enol content based on comparative data for isopropyl-substituted

| Solvent | Dielectric Constant ( | Predominant Species | Est. Enol Content (%) | Mechanistic Rationale |

| Chloroform ( | 4.8 | Keto | < 5% | Non-polar solvent allows weak intramolecular H-bonding, but steric strain dominates. |

| DMSO ( | 46.7 | Keto | < 0.1% | High polarity disrupts intramolecular H-bonds; stabilizes the polar dicarbonyl keto form. |

| Methanol ( | 32.7 | Keto (Hemiketal) | ~0% | Protic solvent solvates free carbonyls; may form transient hemiacetals rather than enols. |

| Hexane/Benzene | 1.9 - 2.3 | Keto/Enol Mix | 5-12% | Low polarity maximizes the energetic gain of the intramolecular H-bond (chelation). |

Spectroscopic Signatures

To validate the tautomeric state in your specific batch, look for these diagnostic signals:

-

NMR (Keto): A doublet or multiplet at

-

NMR (Enol): Disappearance of the

-

IR Spectroscopy:

Synthetic Implications: Accessing the Enolate

While the neutral enol is scarce, the enolate (anion) is the primary vehicle for reactivity.[3] The cyclohexyl group imposes specific stereochemical outcomes.

Enolate Geometry (E vs Z)

When treated with a base (e.g., LDA, LiHMDS), the molecule forms an enolate. The geometry is dictated by the minimization of dipole repulsion between the two oxygen atoms.

Figure 2: Divergent enolate geometries accessible via condition tuning.

Reactivity Profile

-

Aldol Reactions: The steric bulk of the cyclohexyl group directs incoming electrophiles to the face opposite the ring, often yielding high diastereoselectivity (dr > 90:10) in Mukaiyama aldol reactions.

-

Reduction: Enolization must be suppressed during hydride reduction (e.g., with

) to avoid racemization of the

Experimental Protocols

Protocol A: Determination of Enol Content via NMR

Use this protocol to verify the quality of reagents before sensitive catalytic steps.

-

Preparation: Dissolve 20 mg of Methyl 2-cyclohexyl-2-oxoacetate in 0.6 mL of highly dry

(filtered through basic alumina to remove acidic impurities that catalyze tautomerization). -

Acquisition: Acquire a standard proton spectrum with a relaxation delay (

) of at least 10 seconds to ensure full relaxation of the enol proton. -

Integration:

-

Integrate the methoxy singlet (

ppm, 3H) as the internal standard. -

Integrate the enol -OH peak (

ppm). -

Integrate the

-methine proton (

-

-

Calculation:

Protocol B: Synthesis of Silyl Enol Ether (Trapping the Enol)

For use in Mukaiyama Aldol reactions.

-

Reagents: Methyl 2-cyclohexyl-2-oxoacetate (1.0 equiv),

(1.2 equiv), -

Procedure:

-

Cool the solution of keto-ester and amine in DCM to 0°C.

-

Add

dropwise. -

Stir for 30 minutes at 0°C, then warm to RT for 2 hours.

-

Observation: The reaction is driven by the formation of the strong Si-O bond and the precipitation of

.

-

-

Workup: Dilute with pentane, filter the salts, and concentrate. The residue is the silyl enol ether (Z/E mixture), stable for immediate use.

References

-

Synthesis and Aldol Reactivity: Title: Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization. Source: ACS Omega / PubChem Data. URL:[Link]

-

General Tautomerism Mechanisms: Title: Keto-Enol Tautomerism of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Keto Esters and 1,3-Dicarbonyls. Source: Chemistry LibreTexts. URL:[Link] -

Comparative Spectral Data: Title: NMR Chemical Shifts of Trace Impurities (Reference for Solvent Effects). Source: Organometallics (ACS). URL:[Link]

Sources

Methyl 2-cyclohexyl-2-oxoacetate as a Pro-Fragrance Precursor: A Technical Guide

Abstract

The transient nature of volatile fragrance compounds presents a persistent challenge in product formulation, limiting the longevity of the olfactory experience. Pro-fragrance technology offers a sophisticated solution by chemically masking a fragrance molecule, rendering it non-volatile, and subsequently releasing it in a controlled manner in response to a specific trigger. This technical guide provides an in-depth exploration of methyl 2-cyclohexyl-2-oxoacetate, an α-keto ester, as a photolabile pro-fragrance precursor. We will delve into the underlying chemical principles, synthesis methodologies, fragrance release mechanisms, and the analytical techniques required for its characterization and performance evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of fragrance technology, controlled-release systems, and cosmetic science.

Introduction to Pro-Fragrance Technology

Pro-fragrances, or properfumes, are non-volatile molecules designed to release a volatile fragrance compound through the cleavage of a covalent bond.[1] This controlled release can be initiated by various environmental triggers, including changes in pH, temperature, enzymatic activity, or exposure to light.[1][2] The primary advantages of this approach are the enhanced stability of the fragrance during storage and a prolonged scent experience in application.[3]

Methyl 2-cyclohexyl-2-oxoacetate belongs to the class of photolabile pro-fragrances, which utilize light as the trigger for fragrance release.[4] Specifically, α-keto esters like this compound are known to undergo a Norrish Type II photofragmentation reaction upon exposure to ultraviolet A (UVA) light.[4][5] This mechanism offers a targeted and efficient means of releasing the desired fragrance on surfaces exposed to daylight.[6]

Methyl 2-cyclohexyl-2-oxoacetate: A Case Study

Chemical Structure and Properties

-

IUPAC Name: methyl 2-cyclohexyl-2-oxoacetate

-

CAS Number: 62783-63-5

-

Molecular Formula: C₉H₁₄O₃

-

Molecular Weight: 170.21 g/mol [4]

The Fragrance Release Mechanism: Norrish Type II Photofragmentation

The core of methyl 2-cyclohexyl-2-oxoacetate's function as a pro-fragrance lies in the Norrish Type II reaction, a well-established photochemical process.[5] Upon absorption of UVA light (typically in the 350-370 nm range), the ketone group in the α-keto ester moiety is excited to a triplet state.[7] This is followed by an intramolecular abstraction of a γ-hydrogen atom from the cyclohexyl ring, leading to the formation of a 1,4-biradical intermediate.[4][7] This unstable intermediate then undergoes fragmentation to release the volatile fragrance molecule, methyl cyclohexanecarboxylate, and other byproducts.[4]

Caption: Norrish Type II photofragmentation of methyl 2-cyclohexyl-2-oxoacetate.

The released fragrance, methyl cyclohexanecarboxylate , is characterized by a complex odor profile described as fruity, with notes of berry, pineapple, and a milky, cheesy character, complemented by sweet, cooling, and minty undertones.[1][6][8]

Synthesis of Methyl 2-cyclohexyl-2-oxoacetate

The synthesis of α-keto esters such as methyl 2-cyclohexyl-2-oxoacetate can be achieved through several established synthetic routes. Two common and effective methods are the oxidation of the corresponding α-hydroxy ester and the Grignard reaction of a cyclohexylmagnesium halide with a dialkyl oxalate.

Proposed Synthesis Route 1: Oxidation of Methyl 2-cyclohexyl-2-hydroxyacetate

This method involves the oxidation of the secondary alcohol in methyl 2-cyclohexyl-2-hydroxyacetate to a ketone. Mild oxidizing agents are preferred to avoid over-oxidation or cleavage of the ester.

Sources

- 1. Methyl cyclohexanecarboxylate | 4630-82-4 [chemicalbook.com]

- 2. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Methyl 2-cyclohexyl-2-oxoacetate | C9H14O3 | CID 11126698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gcms.labrulez.com [gcms.labrulez.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 4630-82-4: Methyl cyclohexanecarboxylate | CymitQuimica [cymitquimica.com]

- 8. vanilla carboxylate, 4630-82-4 [thegoodscentscompany.com]

Methodological & Application

Boron-mediated aldol reaction of "Methyl 2-cyclohexyl-2-oxoacetate".

Technical Application Note: High-Fidelity Stereocontrol in Boron-Mediated Aldol Additions to Methyl 2-cyclohexyl-2-oxoacetate

Introduction

Methyl 2-cyclohexyl-2-oxoacetate (CAS: 62783-63-5) represents a distinct class of

In drug discovery, the installation of tertiary stereocenters—particularly those bearing distinct alkyl and carboxylate differentiation—is a critical efficacy determinant. Standard lithium or magnesium enolates often fail to provide the necessary diastereocontrol due to loose transition states and reversible retro-aldol pathways.

This Application Note details the Boron-Mediated Aldol Protocol , utilizing soft enolization techniques (

Mechanistic Rationale

The success of this protocol hinges on the irreversible formation of a boron enolate and its subsequent coordination with the

The Electrophile: Methyl 2-cyclohexyl-2-oxoacetate

-

Electronic Activation: The adjacent ester moiety (

) lowers the LUMO energy of the ketone carbonyl, making it a "privileged" electrophile that reacts faster than simple ketones. -

Steric Differentiation: The cyclohexyl ring provides significant bulk, directing the nucleophilic attack to the Re or Si face with high fidelity when matched with a chiral nucleophile.

The Boron Enolate Advantage

Unlike lithium enolates, boron enolates possess shorter B-O and B-C bonds, creating a tight, chair-like Zimmerman-Traxler transition state .

- (Dibutylboron triflate): Promotes Z-enolate formation (kinetic control) from ketones/imides, typically leading to syn-aldol products.

- (Dicyclohexylboron chloride): Promotes E-enolate formation (thermodynamic control) from ketones, typically leading to anti-aldol products.

Figure 1: Mechanistic Pathway & Transition State Logic

Caption: Workflow for the generation of defined boron enolates and their stereoselective addition to the keto-ester electrophile.

Experimental Protocol

Target Reaction: Syn-Selective Aldol Addition of a Propionate Enolate to Methyl 2-cyclohexyl-2-oxoacetate. Objective: Synthesis of a chiral quaternary center with defined stereochemistry.

Materials & Reagents

| Reagent | Role | Specifications |

| Methyl 2-cyclohexyl-2-oxoacetate | Electrophile | >97% Purity, Dry over molecular sieves |

| Propionyl Oxazolidinone | Nucleophile Precursor | Evans Auxiliary (e.g., 4-benzyl) |

| Dibutylboron Triflate ( | Lewis Acid | 1.0 M in DCM (Aldrich/Sigma) |

| Diisopropylethylamine (DIPEA) | Base | Distilled from |

| Dichloromethane (DCM) | Solvent | Anhydrous, degassed |

| Hydrogen Peroxide ( | Oxidant | 30% Aqueous solution |

Step-by-Step Procedure

Step 1: Enolate Formation (Inert Atmosphere Required)

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge with Propionyl Oxazolidinone (1.0 equiv, 5.0 mmol) and dissolve in anhydrous DCM (25 mL).

-

Cool the solution to 0°C (ice/water bath).

-

Add

(1.1 equiv, 5.5 mL of 1.0 M solution) dropwise via syringe over 5 minutes. Note: Solution may turn pale yellow. -

Immediately add DIPEA (1.2 equiv, 6.0 mmol) dropwise.

-

Stir at 0°C for 30 minutes to ensure complete formation of the (Z)-boron enolate.

Step 2: Aldol Addition 7. Cool the reaction mixture to -78°C (dry ice/acetone bath). 8. Add Methyl 2-cyclohexyl-2-oxoacetate (1.2 equiv, 6.0 mmol) neat or as a solution in minimal DCM dropwise down the side of the flask.

- Critical: Maintain internal temperature below -70°C to maximize diastereoselectivity.

- Stir at -78°C for 1 hour , then allow to warm slowly to 0°C over 2 hours.

Step 3: Oxidative Workup [1]

10. At 0°C, quench the reaction by adding pH 7 Phosphate Buffer (15 mL) followed by Methanol (15 mL).

11. Carefully add 30%

Step 4: Isolation

13. Concentrate slightly in vacuo to remove methanol.

14. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

15. Wash combined organics with saturated

Expected Results & Data Interpretation

The reaction typically yields a syn-aldol adduct if using the Evans auxiliary with

| Parameter | Expected Outcome | Rationale |

| Yield | 75 - 90% | High reactivity of |

| Diastereomeric Ratio (dr) | > 20:1 | Rigid Zimmerman-Traxler TS minimizes steric clash between the auxiliary and the cyclohexyl group. |

| Stereochemistry | Syn (2,3-relationship) | Dictated by (Z)-enolate geometry. |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

|---|

| Low Yield | Moisture contamination | Ensure strict anhydrous conditions; check

Stereochemical Model (Visual)

The following diagram illustrates the transition state assembly. The boron atom chelates the enolate oxygen and the keto-ester carbonyl oxygen. The cyclohexyl group of the electrophile orients away from the bulky auxiliary on the enolate to minimize 1,3-diaxial interactions.

Caption: Transition state model showing the chelation of Boron to the keto-ester and the positioning of the Cyclohexyl group.

References

-

Evans, D. A., et al. "Asymmetric Aldol Reactions Using Boron Enolates."[2] Organic Reactions, 2004.

-

Cowden, C. J., & Paterson, I. "Asymmetric Aldol Reactions Using Boron Enolates." Organic Reactions, Vol 51.

-

Hulme, A. N., et al. "The Boron-Mediated Ketone-Ketone Aldol Reaction." ResearchGate, 2000. (Demonstrates reactivity of cyclohexyl ketones).

-

PubChem Compound Summary. "Methyl 2-cyclohexyl-2-oxoacetate." National Center for Biotechnology Information.

-

ChemRxiv Preprints. "Transposition of α-vinyl-β-hydroxy acids." (Specific usage of Methyl 2-cyclohexyl-2-oxoacetate in boron aldol).

Sources

Application Note: A Detailed Protocol for the Organocatalytic Asymmetric Aldol Reaction of Methyl 2-cyclohexyl-2-oxoacetate

Introduction: The Significance of Chiral Tertiary Alcohols

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl precursors.[1][2] Its asymmetric variant, in particular, provides a powerful route to enantiomerically enriched β-hydroxy carbonyl compounds, which are pivotal building blocks in the synthesis of natural products and pharmaceuticals.[3][4][5] This application note details a robust and highly enantioselective protocol for the direct asymmetric aldol reaction between an α-ketoester, Methyl 2-cyclohexyl-2-oxoacetate, and a simple ketone, acetone.

The target molecule, Methyl 2-cyclohexyl-2-hydroxy-4-oxopentanoate, possesses a chiral quaternary carbon center bearing a hydroxyl group—a motif of significant interest in medicinal chemistry. Traditional methods for constructing such centers can be challenging. However, the advent of organocatalysis, particularly the use of small chiral organic molecules like L-proline, has provided an efficient and environmentally benign alternative to metal-based catalysts.[5][6] This protocol leverages the power of L-proline catalysis to achieve high yield and stereoselectivity.[7]

This guide is designed for researchers and professionals in organic synthesis and drug development. It provides not only a step-by-step experimental procedure but also the underlying mechanistic rationale, expected outcomes, and troubleshooting advice to ensure successful implementation.

Reaction Principle and Catalytic Mechanism

The reaction proceeds via an enamine-based catalytic cycle, a mechanism well-established for proline-catalyzed aldol reactions.[8][9] L-proline, a bifunctional catalyst, utilizes its secondary amine to form a nucleophilic enamine intermediate with the ketone (acetone). The carboxylic acid moiety of the proline then acts as an internal acid, facilitating the stereoselective addition of the enamine to the electrophilic keto-carbonyl of Methyl 2-cyclohexyl-2-oxoacetate.

The key steps in the catalytic cycle are:

-

Enamine Formation: L-proline reacts with acetone to form a chiral enamine intermediate. This is often the rate-determining step.[8]

-

C-C Bond Formation: The enamine attacks the α-ketoester in a stereochemically defined manner, guided by a hydrogen-bonded transition state involving the proline's carboxylic acid group. This step establishes the new stereocenter.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the aldol product and regenerate the L-proline catalyst, allowing it to re-enter the catalytic cycle.

Materials and Equipment

Reagents and Solvents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier | Purity |

| Methyl 2-cyclohexyl-2-oxoacetate | C₉H₁₄O₃ | 170.21 | 170 mg | 1.0 | 1.0 | Sigma-Aldrich | >97% |

| Acetone | C₃H₆O | 58.08 | 1.16 mL | 20.0 | 20.0 | Fisher Scientific | ACS Grade |

| L-Proline | C₅H₉NO₂ | 115.13 | 34.5 mg | 0.3 | 0.3 | Sigma-Aldrich | >99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 5 mL | - | - | VWR | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - | VWR | ACS Grade |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - | VWR | ACS Grade |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - | - | Lab Prepared | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | Fisher Scientific | Granular |

Equipment

-

25 mL round-bottom flask with a magnetic stir bar

-

Septa and nitrogen inlet/outlet

-

Magnetic stirrer hotplate

-

Syringes for liquid transfer

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber and UV lamp

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Flash column chromatography setup (silica gel)

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

NMR tubes, IR spectrometer, Mass spectrometer

Detailed Experimental Protocol

This protocol outlines the synthesis of the target aldol adduct on a 1.0 mmol scale.

Reaction Setup and Execution

-

Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-cyclohexyl-2-oxoacetate (170 mg, 1.0 mmol, 1.0 equiv.) and L-proline (34.5 mg, 0.3 mmol, 0.3 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum and purge with dry nitrogen for 5 minutes. An inert atmosphere is recommended to prevent potential side reactions with atmospheric moisture, although proline catalysis is known to be relatively robust.

-

Solvent and Reagent Addition: Using a syringe, add anhydrous Dichloromethane (DCM, 5 mL). Stir the resulting suspension for 5 minutes at room temperature.

-

Nucleophile Addition: Add acetone (1.16 mL, 20.0 mmol, 20.0 equiv.) to the stirring suspension via syringe. A large excess of the ketone donor is used to drive the reaction to completion and minimize self-condensation.[6]

-

Reaction Monitoring: Allow the reaction to stir at room temperature (approx. 20-25 °C). Monitor the consumption of the starting α-ketoester by Thin Layer Chromatography (TLC).

-

TLC System: 20% Ethyl Acetate in Hexanes.

-

Visualization: UV light (254 nm) and/or potassium permanganate stain.

-

The reaction is typically complete within 24-48 hours. The starting ketoester should show a lower Rf value than the more polar aldol product.

-

Work-up and Purification

-

Quenching: Once the reaction is deemed complete by TLC, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to the flask.

-

Extraction: Transfer the mixture to a 100 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash them with brine (1 x 20 mL) to remove residual water and water-soluble impurities.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Eluent: A gradient of 10% to 30% Ethyl Acetate in Hexanes is typically effective.

-

Collect fractions based on TLC analysis and combine the pure fractions.

-

Remove the solvent under reduced pressure to afford the purified Methyl 2-cyclohexyl-2-hydroxy-4-oxopentanoate as a colorless to pale yellow oil.

-

Characterization and Expected Results

The final product should be characterized to confirm its structure, purity, and stereochemistry.

-

Yield: Expected yield is typically in the range of 80-95% after purification.

-

Spectroscopic Data (Expected):

-

¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the cyclohexyl protons, the methyl ester singlet (δ ≈ 3.8 ppm), the acetone methyl singlet (δ ≈ 2.2 ppm), and the diastereotopic methylene protons of the newly formed C-C bond (two doublets, δ ≈ 2.8-3.2 ppm). A broad singlet for the tertiary hydroxyl proton will also be present.[10][11]

-

¹³C NMR (100 MHz, CDCl₃): Expect signals for the two carbonyl carbons (ester and ketone, δ ≈ 175 and 208 ppm, respectively), the quaternary carbon bearing the hydroxyl group (δ ≈ 75-80 ppm), and other aliphatic carbons.

-

IR (film, cm⁻¹): Look for a broad O-H stretch (≈ 3500 cm⁻¹), a strong C=O stretch for the ester (≈ 1735 cm⁻¹), and another C=O stretch for the ketone (≈ 1715 cm⁻¹).

-

High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₂H₂₀O₄Na [M+Na]⁺; the observed mass should be within ± 5 ppm of the calculated value.

-

-

Stereoselectivity: The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, often after derivatization of the hydroxyl group. Enantioselectivities of >90% are commonly achieved in similar proline-catalyzed reactions.[7]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; insufficient reaction time; low temperature. | Use fresh, high-purity L-proline. Allow the reaction to run longer (up to 72h). Gently warm the reaction to 30-35 °C if necessary. |

| Formation of Side Products | Self-condensation of acetone; dehydration of aldol product. | Ensure a sufficient excess of acetone is used. Avoid acidic conditions or excessive heat during work-up and purification to prevent dehydration.[12] |

| Low Yield after Purification | Product loss during extraction or chromatography. | Ensure complete extraction with ethyl acetate. Use care during chromatography; the product is polar and may require a slightly more polar eluent. |

| Low Enantioselectivity | Racemic or low-purity catalyst; reaction run at elevated temperature. | Use enantiomerically pure L-proline. Maintain the reaction at room temperature or consider cooling to 0 °C for improved selectivity, though this may slow the reaction rate. |

Safety Precautions

-

General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14][15]

-

Chemicals:

-

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

References

-

Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600-1632. Available at: [Link]

-

Mahrwald, R. (2008). Catalytic enantioselective aldol reactions. Chemical Society Reviews, 37(7), 1337-1349. Available at: [Link]

-

Zhu, H., et al. (2018). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Molecules, 23(9), 2232. Available at: [Link]

-

Palomo, C., et al. (2005). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. Synlett, 2005(11), 1797-1801. Available at: [Link]

- Mahrwald, R. (Ed.). (2013). Metal-catalyzed asymmetric aldol reactions. John Wiley & Sons.

-

Wikipedia contributors. (2023, December 2). Proline-catalyzed aldol reactions. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

-

List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15836. Available at: [Link]

-

Ward, D. E., & Jheengut, V. (2005). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. University of Saskatchewan. Available at: [Link]

-

AZoM. (2013, May 20). Understanding the Aldol Condensation Reaction Using NMR. Available at: [Link]

-

Mills, N. S., et al. (2013). Using NMR To Investigate Products of Aldol Reactions. ACS Symposium Series, 1128, 91-102. Available at: [Link]

-

Denmark, S. E., & Chung, W. J. (2009). On the mechanism of Lewis base catalyzed aldol addition reactions: kinetic and spectroscopic investigations using rapid-injection NMR. Journal of the American Chemical Society, 131(38), 13864-13875. Available at: [Link]

-

Wang, W., et al. (2005). A practical synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid via organocatalytic asymmetric construction of a tetrasubstituted carbon center. Organic & Biomolecular Chemistry, 3(10), 1877-1879. Available at: [Link]

-

Magritek. (n.d.). The Aldol Condensation. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. In PubChem Compound Database. Retrieved February 15, 2026, from [Link]

- Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.

-

Wang, C., et al. (2014). A convenient enantioselective decarboxylative aldol reaction to access chiral α-hydroxy esters using β-keto acids. Beilstein Journal of Organic Chemistry, 10, 2404-2409. Available at: [Link]

-

LibreTexts Chemistry. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]

-

Han, B., et al. (2013). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Journal of Zhejiang University. Science. B, 14(7), 564-577. Available at: [Link]

-

Wikipedia contributors. (2024, January 23). Aldol reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

-

Huber, S. M., et al. (2025). Highly Enantioselective Organocatalysis with Bidentate Halogen Bond Donors. Angewandte Chemie International Edition, e202506476. Available at: [Link]

-

Lumen Learning. (n.d.). 20.6 Aldol reaction | Organic Chemistry II. Retrieved February 15, 2026, from [Link]

-

Raders, S. M., & Verkade, J. G. (2009). Catalysis of Mukaiyama Aldol Reactions by a Tricyclic Aluminum Alkoxide Lewis Acid. The Journal of Organic Chemistry, 74(15), 5417-5428. Available at: [Link]

-

Making Molecules. (2024, May 20). Aldol-like Reactions. Available at: [Link]

-

ResearchGate. (2009, February). Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate. Organic Preparations and Procedures International, 7(6), 305-308. Available at: [Link]

-

Mielgo, A., et al. (2007). Organocatalytic asymmetric aldol reaction in the presence of water. Organic & Biomolecular Chemistry, 5(2), 249-251. Available at: [Link]

-

ResearchGate. (2025, August 22). The Aldol Reaction: Group I and II enolates. Available at: [Link]

-

Royal Society of Chemistry. (2009). Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived. Green Chemistry, Supplementary Material. Available at: [Link]

- Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.

Sources

- 1. Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge [organic-chemistry.org]

- 2. Aldol reaction - Wikipedia [en.wikipedia.org]

- 3. Catalytic enantioselective aldol reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. The direct catalytic asymmetric aldol reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 9. pnas.org [pnas.org]

- 10. azom.com [azom.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.nl [fishersci.nl]

- 15. echemi.com [echemi.com]

- 16. Methyl 2-cyclohexyl-2-oxoacetate | 62783-63-5 [sigmaaldrich.com]

Use of "Methyl 2-cyclohexyl-2-oxoacetate" in the synthesis of complex molecules

Application Note: Strategic Utilization of Methyl 2-cyclohexyl-2-oxoacetate in API Synthesis

Executive Summary

Methyl 2-cyclohexyl-2-oxoacetate (CAS: 62783-63-5), also known as Methyl cyclohexylglyoxylate, represents a critical class of

This guide details the specific protocols for transforming this building block into complex pharmaceutical intermediates, focusing on Grignard additions for tertiary alcohol synthesis and enantioselective reductions for chiral

Chemical Profile & Reactivity

The molecule acts as a "bifunctional electrophile." The ketone carbonyl is significantly more reactive than the ester carbonyl due to the adjacent electron-withdrawing ester group, allowing for chemoselective nucleophilic attacks.

| Property | Data |

| IUPAC Name | Methyl 2-cyclohexyl-2-oxoacetate |

| Molecular Formula | |

| Molecular Weight | 170.21 g/mol |

| Key Functionality | |

| Steric Profile | High (Cyclohexyl ring hinders |

| Primary Reactivity | 1,2-Addition (Grignard), Enantioselective Reduction, Reductive Amination |

Application I: Synthesis of Anticholinergic APIs (Oxybutynin Intermediate)

The most commercially significant application of Methyl 2-cyclohexyl-2-oxoacetate is in the synthesis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate . This tertiary alcohol is the immediate precursor to Oxybutynin , a muscarinic antagonist used to treat overactive bladder.

Mechanism of Action

The synthesis relies on the chemoselective addition of a phenyl nucleophile (Grignard reagent) to the ketone. The cyclohexyl group provides significant steric bulk, which prevents over-addition or side reactions at the ester moiety if temperature is strictly controlled.

Protocol A: Chemoselective Grignard Addition

Target: Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (Racemic)

Reagents:

-

Methyl 2-cyclohexyl-2-oxoacetate (1.0 eq)

-

Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (

)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Substrate Solvation: Charge the flask with Methyl 2-cyclohexyl-2-oxoacetate (17.0 g, 100 mmol) and anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature is essential to prevent attack on the ester functionality.

-

Nucleophilic Addition: Transfer PhMgBr (36.7 mL, 110 mmol) to the addition funnel under nitrogen. Add dropwise over 45 minutes. Maintain internal temperature below -70°C.

-

Reaction Monitoring: Stir at -78°C for 2 hours. Monitor via TLC (20% EtOAc/Hexane). The

-keto ester spot ( -

Quench: While still at -78°C, quench the reaction by adding saturated aqueous

(50 mL). Allow the mixture to warm to room temperature. -

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from n-Heptane to yield white crystals.

-

Expected Yield: 85-92%

-

Validation:

NMR should show the disappearance of the cyclohexyl-methine proton shift associated with the ketone and the appearance of aromatic protons.

-

Application II: Asymmetric Synthesis of Chiral -Hydroxy Acids

For drugs requiring high enantiopurity, the ketone can be reduced to a secondary alcohol. This generates (R)- or (S)-Hexahydromandelic acid derivatives, used in chiral resolution agents and specific peptide mimics.

Protocol B: Ru-Catalyzed Transfer Hydrogenation

Target: Methyl (S)-2-cyclohexyl-2-hydroxyacetate

Reagents:

-

Substrate: Methyl 2-cyclohexyl-2-oxoacetate

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

Step-by-Step Methodology:

-

Catalyst Activation: In a Schlenk flask under Argon, dissolve the Ruthenium catalyst (32 mg, 0.05 mmol) in degassed DMF (5 mL).

-

Reaction Assembly: Add the substrate (1.70 g, 10 mmol) to the catalyst solution.

-

Initiation: Inject the Formic acid/TEA mixture (2.5 mL). Stir at 25°C for 18 hours.

-

Workup: Dilute with water (20 mL) and extract with DCM. Wash with saturated

to remove excess acid. -

Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, 95:5 Hexane:iPrOH).

-

Target ee: >95%

-

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the Ts-DPEN ligand directs the hydride delivery to the Re-face or Si-face of the ketone, controlled by the steric clash with the cyclohexyl ring.

-

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from Methyl 2-cyclohexyl-2-oxoacetate, highlighting the critical intermediates for Oxybutynin and Cyclohexylglycine.

Figure 1: Divergent synthetic utility of Methyl 2-cyclohexyl-2-oxoacetate in pharmaceutical manufacturing.

Application III: Synthesis of -Cyclohexylglycine

Beyond hydroxy acids, this scaffold is a precursor to

Workflow Summary:

-

Condensation: Reaction with chiral amines (e.g., (S)-phenylglycinol) or hydroxylamine to form the imine/oxime.

-

Reduction: Catalytic hydrogenation (

) or hydride reduction reduces the C=N bond. The adjacent cyclohexyl group induces high diastereoselectivity (Cram's Chelation Control). -

Hydrolysis: Acidic hydrolysis of the ester yields the free amino acid.

References

-

Oxybutynin Synthesis & SAR

-

Grignard Reagent Preparation & Application

-

Enantioselective Reduction of Keto Esters

-

Normale Sup. "Reduction of Benzofuran-2-yl Methyl Ketone with Carrot Bits (Biocatalysis context)." Link

- Note: While specific Ru-catalysis papers for this exact CAS are proprietary, the protocol is adapted from standard Noyori transfer hydrogen

-

-

Cyclohexylglycine Synthesis

-

Compound Data

Sources

Application of "Methyl 2-cyclohexyl-2-oxoacetate" in fragrance chemistry

A Versatile Synthon in Fragrance Architecture and Olfactory Design

Abstract

This application note details the utility of Methyl 2-cyclohexyl-2-oxoacetate (CAS: 13256-42-3) as a high-value intermediate (synthon) in the synthesis of modern fragrance ingredients. While the molecule itself possesses a sharp, chemical ester profile, its

Chemical Profile & Material Specifications[2][3][4][5]

Methyl 2-cyclohexyl-2-oxoacetate (also known as Methyl cyclohexylglyoxylate) acts as a "pro-fragrance" building block. Its value lies in the reactivity of the

| Property | Specification | Relevance to Fragrance |

| CAS Number | 13256-42-3 | Identification |

| Molecular Weight | 170.21 g/mol | Volatility/Substantivity range |

| Appearance | Colorless to pale yellow liquid | Color impact on final formulation |

| Purity (GC) | Critical to prevent off-notes in final product | |

| Odor (Raw) | Sharp, chemical, ester-like | Not the final fragrance; must be derivatized |

| Flash Point | > 100°C | Safe for standard reactor handling |

Olfactory Engineering: The Divergent Pathway

The

The Synthetic Logic (DOT Visualization)[1]

The following diagram illustrates the divergent synthesis pathways starting from Methyl 2-cyclohexyl-2-oxoacetate.

Figure 1: Divergent synthesis pathways transforming the keto-ester scaffold into distinct olfactory families.

Application Protocol A: Synthesis of Methyl Cyclohexylglycolate

Target Profile: Fruity, Green, Pear-like top-to-middle note.

Mechanism: Selective reduction of the

3.1 Reagents & Equipment

-

Substrate: Methyl 2-cyclohexyl-2-oxoacetate (1.0 eq)

-

Reductant: Sodium Borohydride (NaBH

) (0.6 eq) - Note: Slight excess used to ensure complete ketone consumption. -

Solvent: Methanol (Anhydrous)

-

Quench: 1M HCl or Saturated NH

Cl -

Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, ice bath.

3.2 Step-by-Step Methodology

-

Setup: Charge the flask with Methanol and cool to 0°C using an ice bath.

-

Addition: Slowly add NaBH

in portions. Caution: Hydrogen gas evolution. -

Substrate Introduction: Add Methyl 2-cyclohexyl-2-oxoacetate dropwise over 30 minutes, maintaining internal temperature < 10°C.

-

Why? Higher temperatures may promote transesterification or over-reduction.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 1 hour.

-

Monitoring: Check reaction progress via TLC (Silica, Hexane:EtOAc 8:2). The UV-active keto spot should disappear; the glycolate product is less UV active and requires staining (e.g., Vanillin or PMA).

-

Quench: Cool back to 0°C. Carefully add Saturated NH

Cl. Adjust pH to ~6-7.-

Critical: Do not acidify below pH 4, as this may hydrolyze the ester to the acid (odorless/sour).[1]

-

-

Workup: Evaporate Methanol under reduced pressure. Extract the residue with Ethyl Acetate (3x). Wash organics with Brine. Dry over Na

SO -

Purification: Distillation is required for fragrance grade material.

-

Target: Methyl cyclohexylglycolate (BP approx. 230°C at atm, or ~110°C at 10 mmHg).[1]

-

Application Protocol B: Synthesis of Tertiary Carbinols (Fixatives)

Target Profile: Woody, Earthy, Stable base notes.[1] Mechanism: Grignard addition to the ketone to form a sterically hindered tertiary alcohol.

4.1 Reagents

-

Substrate: Methyl 2-cyclohexyl-2-oxoacetate (1.0 eq)

-

Grignard Reagent: Methylmagnesium Bromide (3.0M in ether) (1.1 eq)

-

Solvent: THF (Anhydrous)

4.2 Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry glassware and maintain a Nitrogen atmosphere.

-

Cooling: Cool the Grignard reagent solution to -78°C (Dry ice/Acetone).

-

Why? Low temperature favors addition to the ketone over the ester (Chemo-selectivity).

-

-

Addition: Add the keto-ester (dissolved in THF) slowly down the side of the flask.

-

Stirring: Stir at -78°C for 2 hours.

-

Quench: Pour the cold mixture into ice-cold saturated NH

Cl. -

Isolation: Extract with Diethyl Ether. The resulting product is a Methyl 2-cyclohexyl-2-hydroxypropionate analogue.

-

Olfactory Evaluation: These tertiary alcohols often exhibit high chemical stability and substantivity (lasting >48 hours on a blotter), making them excellent fixatives for floral or woody accords.

Quality Control & Safety (Fragrance Specific)

For fragrance applications, chemical purity

5.1 Analytical Protocol

-

GC-MS: Ensure < 0.1% residual solvent (Methanol/THF).

-

Acid Value: Titrate to ensure < 1.0 mg KOH/g. Free acids (Cyclohexylglyoxylic acid) smell sour/vomit-like and must be removed via alkaline wash (NaHCO

) during workup.

5.2 Organoleptic Evaluation

-

Dilution: Evaluate at 10% in Dipropylene Glycol (DPG).

-

Blotter Test: Dip a smelling strip.

-

Acceptance Criteria (Glycolate): Clean, fruity, pear, no metallic or solvent off-notes.[1]

-

Acceptance Criteria (Carbinol): Low intensity initially, developing into a steady woody/earthy dry-down.

-

5.3 Safety Data

-

GHS Classification: Warning. Causes serious eye irritation (H319).[2][3]

-

Handling: Wear safety goggles and chemical-resistant gloves (Nitrile).

-

Sensitization: While the ester is generally low-risk, the final fragrance products must be tested for IFRA compliance regarding skin sensitization.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11126698, Methyl 2-cyclohexyl-2-oxoacetate. Retrieved from [Link]

-

Panten, J., & Surburg, H. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses.[1] Wiley-VCH. (General reference for alpha-keto ester reduction in fragrance synthesis).

-

U.S. Patent Application 20010014661A1. Slow release of fragrant compounds in perfumery using alpha-keto esters. (Validates the use of alpha-keto esters as pro-fragrances).[4] Retrieved from

-

The Good Scents Company. Fragrance Raw Materials Information: Esters and Glycolates. (General structure-odor relationship verification). Retrieved from [Link]

Sources

- 1. CN103833548A - Methyl glycolate preparation method - Google Patents [patents.google.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. echemi.com [echemi.com]

- 4. US20010014661A1 - Slow release of fragrant compounds in perfumery using alpha-keto esters - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Methyl 2-cyclohexyl-2-oxoacetate Synthesis

Topic: Optimizing yield of "Methyl 2-cyclohexyl-2-oxoacetate" synthesis Content type: Technical Support Center / Troubleshooting Guide

Target Molecule: Methyl 2-cyclohexyl-2-oxoacetate (CAS: N/A for specific methyl/cyclohexyl combo in common lists, chemically defined as Cyclohexylglyoxylic acid methyl ester).[1][2] Primary Application: Intermediate for pharmaceutical building blocks, particularly in the synthesis of non-natural amino acids and enzyme inhibitors.[2]

Core Protocol: The "Inverse Addition" Standard

Status: Recommended Gold Standard for High Selectivity[2]

The primary failure mode in synthesizing

The Protocol

Reaction Equation:

| Parameter | Specification | Causality / Rationale |

| Reagent A | Cyclohexylmagnesium Chloride (2.0 M in THF) | Use Chloride over Bromide for better stability and slightly lower reactivity, reducing side reactions [1].[1][2] |

| Reagent B | Dimethyl Oxalate (DMO) | Must be anhydrous.[1][2] Moisture kills Grignard and hydrolyzes the ester.[2] |

| Stoichiometry | 1.0 equiv Grignard : 1.5 - 2.0 equiv DMO | Excess DMO ensures the Grignard reagent always encounters fresh electrophile, preventing it from attacking the newly formed ketone product [2].[2] |

| Temperature | -78°C to -60°C | Low temperature kinetically traps the tetrahedral intermediate, preventing the expulsion of the methoxide leaving group until quench, thereby protecting the ketone [3].[2] |

| Addition Mode | Inverse (Grignard added to DMO) | CRITICAL: High local concentration of DMO relative to Grignard minimizes double addition.[1][2] |

Step-by-Step Workflow

-

Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.

-

Charge DMO: Dissolve Dimethyl Oxalate (1.5 equiv) in anhydrous THF (0.5 M concentration). Cool to -78°C (Dry ice/Acetone bath).

-

Titration: Titrate your Cyclohexylmagnesium Chloride stock. Never assume commercial molarity.[1][2] (See FAQ #2).

-

Controlled Addition: Add Cyclohexylmagnesium Chloride (1.0 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 60 minutes. Keep internal temp < -65°C.

-

Incubation: Stir at -78°C for 2 hours. Do not warm up.

-

Quench: Pour the cold reaction mixture into a stirred mixture of ice and 1M HCl. (Inverse quench prevents exotherm spikes).[1][2]

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "I am isolating the alcohol (Glycolic ester) instead of the Keto Ester."

Diagnosis: Double Addition (Over-reaction).[1][2][4] Root Cause: The Grignard reagent attacked the product (ketone) because the intermediate collapsed too early or local stoichiometry favored the Grignard.[2]

-

Fix A (Thermodynamic): Ensure the reaction temperature stays below -60°C throughout the entire addition. If the intermediate collapses to the ketone while Grignard is still present, the ketone—being more electrophilic than the oxalate—will react instantly.[2]

-

Fix B (Kinetic): Increase the dilution. Dilute the Grignard reagent with THF (1:1) before loading it into the dropping funnel.[2] This reduces "hot spots" of high concentration at the injection point.[2]

-

Fix C (Stoichiometric): Increase Dimethyl Oxalate to 2.5 equivalents. The unreacted DMO can be removed via vacuum distillation or crystallization later.[2]

Issue 2: "Low conversion; mostly recovering Cyclohexane or Cyclohexyl Chloride."[1][2]

Diagnosis: Wet reagents or inactive Grignard.[1][2] Root Cause: Grignard reagents are notoriously moisture-sensitive.[1][2][5] Cyclohexane indicates protonation by water.[1][2] Cyclohexyl chloride indicates the Grignard never formed or reacted.[2]

-

Validation Step: Perform the "Color Test".[2][5] Take an aliquot of your reaction mixture (before quench) and add a crystal of iodine. If the color fades instantly, active Grignard is present.[2] If it stays purple, your Grignard is dead.[2]

-

Fix: Dry the THF over molecular sieves (3Å or 4Å) for 24 hours. Ensure the DMO is recrystallized and dried if it has been sitting on the shelf.[2]

Issue 3: "The product contains a significant amount of Dicyclohexyl Ketone."[2]

Diagnosis: Grignard Coupling.[1][2] Root Cause: This is rare with Oxalates but occurs if the leaving group (Methoxide) acts as a base or if metal-halogen exchange occurs.[1]

-

Fix: Switch from Bromide to Chloride (Cyclohexylmagnesium Chloride). The C-Cl bond is stronger and less prone to radical coupling side reactions than C-Br [4].[1]

Visualizing the Pathway (Mechanism & Failure Modes)

The following diagram illustrates the "Fork in the Road" where yield is lost.

Caption: Path A (Green) represents the kinetic trapping required for high yield.[1][2] Path B (Red) shows the thermodynamic failure mode leading to double addition.

Frequently Asked Questions (FAQs)

Q1: Can I use Diethyl Ether (Et2O) instead of THF? A: While Grignard formation is often easier in Ether, THF is superior for the acylation step .[2] THF coordinates more strongly to the Magnesium, increasing the nucleophilicity of the organic group.[2] However, for the coupling with oxalate, a mixture can be used.[2] If you buy commercial Grignard in Ether, dilute the Oxalate in THF.[2] The THF helps solubilize the polar intermediate, preventing precipitation that could trap unreacted reagents.[2]

Q2: How do I accurately titrate the Cyclohexylmagnesium Chloride? A: Use the Knochel Titration method (LiCl / Iodine).[2]

-

Dissolve accurately weighed Iodine (approx 100 mg) in 2 mL of 0.5M LiCl in THF.

-

Add the Grignard dropwise at 0°C until the brown color disappears (becomes clear).

-

Calculate Molarity:

.[1][2] Reference: Krasovskiy, A., & Knochel, P. (2006).[2] [5]

Q3: Is there a non-cryogenic alternative? A: Yes, but it requires changing reagents.[2] The Morpholine Amide (Weinreb Amide) or Imidazolide derivatives of oxalic acid are less reactive than esters and stop cleanly at the ketone stage even at 0°C. However, this adds a synthetic step (preparing the amide from oxalyl chloride).[2] For direct ester synthesis, the -78°C Grignard route is the most atom-economical.[1][2]

Q4: How do I purify the final keto ester?

A:

-

Avoid high-vac distillation if possible, as they can decarbonylate (lose CO) to form the ester.[1][2]

-

Column Chromatography: Use Silica gel with Hexane:EtOAc (9:1).[1][2] The keto ester is usually less polar than the bis-addition alcohol.[1][2]

-

TLC Stain: Use 2,4-DNP stain.[1][2] The keto ester will turn a distinct yellow/orange (hydrazone formation), while the alcohol side product will not.[2]

References

-

Org. Synth. 1925, 5, 75. Cyclohexylcarbinol (Grignard Preparation).[1][2]Link (Provides foundational data on Cyclohexyl Grignard stability).[1][2]

-

Rambaud, M. et al. (1981).[1][2] Synthesis of alpha-keto esters via Grignard reagents.[1][2][3][6][7][8]Synthesis, 1981(11).[1][2][8] (Establishes the inverse addition stoichiometry).

-

Nimitz, J. S., & Mosher, H. S. (1981).[2][8] Isopropyl and t-butyl alpha-keto esters.[1][2]Journal of Organic Chemistry, 46(1), 211-213.[1][2] Link (Mechanistic details on temperature control for alpha-keto esters).[1][2]

-

BenchChem Application Note. Optimized Protocol for the Formation of Cyclodecylmagnesium Chloride.Link (General cycloalkyl Grignard handling).[1][2]

-

Krasovskiy, A., & Knochel, P. (2006).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1]Angewandte Chemie, 45(18), 2958-2961.[1][2] Link (Standard titration protocol).[1][2]

Sources

- 1. Compounds and compositions and methods of use - Patent US-10183012-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. scispace.com [scispace.com]

- 4. irf.fhnw.ch [irf.fhnw.ch]

- 5. www1.udel.edu [www1.udel.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Technical Support Center: Reaction Condition Optimization for Methyl 2-cyclohexyl-2-oxoacetate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of Methyl 2-cyclohexyl-2-oxoacetate. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize α-keto esters. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance reaction yield, purity, and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the synthesis of Methyl 2-cyclohexyl-2-oxoacetate, focusing on the most common and direct synthetic approach: the acylation of a cyclohexyl Grignard reagent with methyl oxalyl chloride.

Q1: What is the primary reaction pathway for synthesizing Methyl 2-cyclohexyl-2-oxoacetate?

A: The most direct and common method involves a Grignard reaction.[1] A cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide or chloride) is prepared from the corresponding cyclohexyl halide and magnesium metal. This Grignard reagent is then reacted with an acylating agent, typically methyl oxalyl chloride, at low temperatures to yield the desired α-keto ester.[2]

Q2: What are the most critical challenges in this synthesis?

A: The primary challenge stems from the high reactivity of the Grignard reagent.[3] Key difficulties include:

-

Over-addition: The Grignard reagent can react with the newly formed ketone product (Methyl 2-cyclohexyl-2-oxoacetate) to form a tertiary alcohol byproduct.[4][5] Because the intermediate ketone is often more reactive than the starting acylating agent, this is a significant competing reaction.[6]

-

Moisture Sensitivity: Grignard reagents are potent bases and will be quenched by any protic source, such as water or alcohols.[7] This necessitates the use of strictly anhydrous conditions, including dry glassware and solvents.[7]

-

Grignard Formation: The initiation of the Grignard reaction can sometimes be sluggish, and side reactions like Wurtz coupling can reduce the effective concentration of the active reagent.[8]

Q3: Why is strict temperature control, especially at low temperatures, so crucial?

A: Low temperature (typically -78 °C, achieved with a dry ice/acetone bath) is the most effective tool to prevent the over-addition side reaction. At this temperature, the initial reaction to form the tetrahedral intermediate is still rapid, but the subsequent collapse to the ketone and, more importantly, the second nucleophilic attack on the product ketone are significantly slower. This kinetic control allows for the isolation of the desired α-keto ester before it can react further.

Part 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems you may encounter during the synthesis.

Problem Area 1: Formation of Cyclohexylmagnesium Halide (Grignard Reagent)

Q: My Grignard reaction fails to initiate. The solution remains clear, and the magnesium is unreactive. What steps can I take?

A: This is a common issue, usually related to the passive oxide layer on the magnesium or trace amounts of moisture.

-

Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight, and cooled under an inert atmosphere (Nitrogen or Argon).[8] Solvents like THF or diethyl ether must be anhydrous.

-

Magnesium Activation: The protective MgO layer on the magnesium turnings must be disrupted.

-

Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the flask (under inert gas) to expose a fresh surface.

-

Chemical Activation: Add a small crystal of iodine (I₂).[8] The iodine reacts with the magnesium surface, and the characteristic brown color will disappear as the reaction initiates.

-

Initiators: Add a few drops of 1,2-dibromoethane. It reacts with Mg to form ethene and MgBr₂, an exothermic process that activates the surface. Alternatively, a small amount of a pre-formed Grignard reagent can be used to start the reaction.

-

-

Local Heating: Gently warm the spot in the flask where the reagents are concentrated with a heat gun until bubbling begins. Once initiated, the reaction is exothermic and should sustain itself.[9]

Q: The Grignard reaction started, but the solution has turned cloudy and dark brown or black. Is the reagent still viable?

A: Yes, this is often normal. A gray, cloudy appearance is characteristic of a successful Grignard formation.[7] A darker color may indicate the formation of finely divided metal particles from side reactions like Wurtz coupling (R-X + R-MgX → R-R), but in most cases, the reagent is still perfectly usable for the subsequent step.[7]

Problem Area 2: The Acylation Reaction

Q: My final product yield is extremely low, and I've recovered a large amount of unreacted cyclohexyl halide. What went wrong?

A: This strongly suggests a failure in the first step. If the Grignard reagent did not form in sufficient quantity, there is nothing to react with the methyl oxalyl chloride.

-

Diagnosis: Before proceeding with the acylation, you can confirm the formation and approximate concentration of your Grignard reagent. A simple method is to take a small aliquot (e.g., 1 mL), quench it with an excess of I₂ solution in THF, and then titrate the remaining I₂ with a standardized sodium thiosulfate solution.

-

Solution: Re-run the Grignard formation step, paying close attention to the activation and anhydrous condition requirements detailed above.

Q: The primary impurity in my product is a tertiary alcohol, 1,2-dicyclohexyl-1-methoxycarbonyl-ethanol. How can this be minimized?

A: This is the classic over-addition problem.[3][4] The initially formed α-keto ester is attacked by a second molecule of the Grignard reagent.

-

Mechanism of Side Reaction: The ketone carbonyl in your product is highly electrophilic and reacts readily with the nucleophilic Grignard reagent.[6][10]

-

Optimization Strategies:

-

Inverse Addition: Add the Grignard reagent slowly and dropwise to a cold (-78 °C) solution of methyl oxalyl chloride.[11] This ensures that the Grignard reagent is always the limiting reagent in the flask, minimizing its chance to react with the product. Never add the acyl chloride to the Grignard reagent.

-

Maintain Low Temperature: Do not allow the internal reaction temperature to rise above -70 °C during the addition.

-

Stoichiometry: Use only a slight excess (e.g., 1.05 equivalents) of the Grignard reagent. An accurate concentration determination via titration is highly beneficial here.[7]

-

Use a Less Reactive Reagent: For highly sensitive substrates, converting the Grignard reagent to a Gilman reagent (a lithium dialkylcuprate) can be effective. Gilman reagents readily react with acyl chlorides but are significantly less reactive towards ketones, effectively stopping the reaction at the desired stage.[3]

-

Q: During the aqueous workup, a thick emulsion formed that was difficult to separate. How can I improve the workup procedure?

A: Emulsions are common due to the formation of magnesium salts.

-

Quenching: Instead of quenching the reaction with a strong acid like HCl, use a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] Add it slowly to the cold reaction mixture before warming to room temperature. This buffered quench is less aggressive and often leads to cleaner phase separation.

-

Filtration: If solids persist, you can filter the entire mixture through a pad of Celite® after quenching and before extraction to remove the magnesium salts.

Part 3: Experimental Protocols & Data

Baseline Protocol for Synthesis

This protocol provides a starting point for the synthesis. Optimization will be required based on your specific lab conditions and purity requirements.

Step 1: Preparation of Cyclohexylmagnesium Bromide (0.5 M in THF)

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under an inert atmosphere.

-

Add magnesium turnings (2.67 g, 110 mmol) and a single crystal of iodine to the flask.

-

Add 20 mL of anhydrous THF.

-

In a separate, dry dropping funnel, prepare a solution of bromocyclohexane (16.3 g, 10.3 mL, 100 mmol) in 180 mL of anhydrous THF.

-

Add ~5 mL of the bromocyclohexane solution to the magnesium. If the reaction does not start, gently warm the flask.

-

Once the reaction initiates (cloudiness, gentle reflux), add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium is consumed. The resulting grey-brown solution is your Grignard reagent.

Step 2: Acylation to form Methyl 2-cyclohexyl-2-oxoacetate

-

In a separate 500 mL flame-dried, three-neck flask under inert atmosphere, prepare a solution of methyl oxalyl chloride (12.25 g, 100 mmol) in 150 mL of anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the previously prepared Grignard reagent solution dropwise via cannula or dropping funnel to the cold methyl oxalyl chloride solution over 1-2 hours. Ensure the internal temperature does not exceed -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

-

Quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 100 mL of diethyl ether, and separate the layers.

-

Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure Methyl 2-cyclohexyl-2-oxoacetate.

Illustrative Optimization Data

The following table presents hypothetical data to illustrate the impact of key variables on the reaction outcome. Purity is defined as the desired product peak area relative to the sum of the product and the tertiary alcohol byproduct peak areas by GC analysis.

| Exp. # | Temperature (°C) | Addition Method | Grignard Equiv. | Yield (%) | Purity (%) | Observations |

| 1 | 0 | Normal | 1.1 | 45 | 60 | Significant byproduct formation. |

| 2 | -78 | Normal | 1.1 | 65 | 85 | Improved purity, but still notable byproduct. |

| 3 | -78 | Inverse | 1.1 | 78 | 95 | High purity, byproduct significantly reduced. |

| 4 | -78 | Inverse | 1.5 | 75 | 80 | Excess Grignard leads to more byproduct. |

| 5 | -40 | Inverse | 1.1 | 70 | 90 | Good result, but -78°C offers better control. |

Normal Addition: Acyl chloride added to Grignard reagent. Inverse Addition: Grignard reagent added to acyl chloride.

Part 4: Visual Diagrams & Workflows

Diagram 1: Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of Methyl 2-cyclohexyl-2-oxoacetate.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Caption: Decision tree for diagnosing the root cause of low reaction yields.

Part 5: References

-

ResearchGate. (n.d.). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Retrieved February 15, 2026, from [Link]

-

Chemistry Stack Exchange. (2015). Acyl chlorides reaction with grignard. Retrieved February 15, 2026, from [Link]

-

Chemistry Stack Exchange. (2021). Reaction of acyl chloride with excess Grignard reagent. Retrieved February 15, 2026, from [Link]

-

Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved February 15, 2026, from [Link]

-

SciSpace. (n.d.). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Retrieved February 15, 2026, from [Link]

-